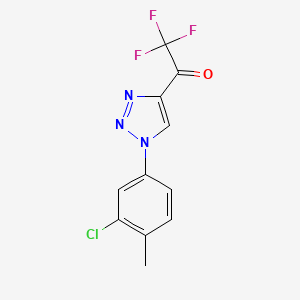

1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one

Description

Properties

IUPAC Name |

1-[1-(3-chloro-4-methylphenyl)triazol-4-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O/c1-6-2-3-7(4-8(6)12)18-5-9(16-17-18)10(19)11(13,14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPQUIBADRNQQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

Introduction of the Chloromethylphenyl Group: The chloromethylphenyl group can be introduced through a nucleophilic substitution reaction using 3-chloro-4-methylphenyl halide as a starting material.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic addition reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various substituted derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions to yield corresponding hydrolyzed products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

Structure

The compound features a triazole ring, which is significant in many biological activities. Its trifluoroethanone moiety contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit antimicrobial properties. The triazole scaffold is known for its ability to inhibit fungal growth and has been utilized in the development of antifungal agents. Studies have shown that derivatives of triazoles can effectively combat resistant strains of fungi, making them valuable in treating infections that are difficult to manage with conventional antifungals .

Anticancer Potential

Triazole derivatives have also been investigated for their anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focal point of research. For instance, studies have demonstrated that certain triazole-containing compounds can selectively inhibit the activity of kinases like mTOR and EGFR, which play critical roles in tumor growth and survival .

Case Study: Kinase Inhibition

A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of triazole derivatives as kinase inhibitors. The results showed that specific modifications to the triazole structure could enhance selectivity and potency against target kinases. The compound was found to exhibit promising IC50 values in low nanomolar ranges against mTORC1 .

Pesticidal Properties

The unique structure of 1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one has prompted investigations into its use as a pesticide. Triazole compounds are known for their fungicidal activity, particularly against plant pathogens. Field trials have indicated that such compounds can effectively reduce fungal diseases in crops while exhibiting low toxicity to beneficial organisms .

Herbicide Development

In addition to fungicidal properties, research has explored the potential of triazole derivatives as herbicides. The mechanism often involves inhibiting specific enzymes crucial for plant growth. This application could lead to the development of new herbicides that are both effective and environmentally friendly.

Polymer Chemistry

The incorporation of triazole moieties into polymer matrices has shown promise in enhancing material properties. Research indicates that polymers containing triazole units exhibit improved thermal stability and mechanical strength. These materials could be utilized in various applications ranging from coatings to advanced composites .

Case Study: Triazole-Based Polymers

A recent study explored the synthesis of polymers featuring triazole units for use in electronics. The findings suggested that these materials possess excellent electrical conductivity and thermal stability, making them suitable for applications in flexible electronics and sensors .

Mechanism of Action

The mechanism of action of 1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to disruption of cellular processes.

Interaction with Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent positions on the aromatic ring, functional groups attached to the triazole, and additional heterocyclic motifs. Key comparisons include:

Impact of Substituents on Properties

- Aromatic Ring Substituents :

- The 3-chloro-4-methylphenyl group in the target compound may enhance lipophilicity compared to analogs with electron-withdrawing groups (e.g., 4-nitrophenyl in ).

- Halogen Position : 4-Fluorophenyl () and 4-chlorophenyl () analogs exhibit distinct electronic effects, influencing reactivity and binding interactions.

- Functional Groups: Trifluoroacetyl vs. Thioether/Chloroacetyl: The electron-withdrawing trifluoroacetyl group may increase metabolic stability compared to thioether () or chloroacetyl () moieties.

Biological Activity

The compound 1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one (CAS No. 1271563-43-9) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₇ClF₃N₃O |

| Molecular Weight | 289.64 g/mol |

| IUPAC Name | 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethanone |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Triazole compounds are known for their ability to inhibit various enzymes and receptors. This specific compound may exhibit biological activity through the following mechanisms:

- Inhibition of Kinases : Triazoles are often investigated as kinase inhibitors, which play crucial roles in cellular signaling pathways related to cancer and other diseases. The compound may interfere with kinase activity by binding to ATP-binding sites or allosteric sites.

- Antimicrobial Activity : Some triazole derivatives have shown activity against bacterial and fungal pathogens. The presence of the chloro and trifluoroethyl groups may enhance lipophilicity and membrane penetration.

- Antineoplastic Properties : Research indicates that triazole derivatives can exhibit antitumor effects by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Anticancer Activity

A study published in 2024 explored the anticancer properties of triazole derivatives, including our compound of interest. The research demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the low micromolar range, indicating potent activity.

Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of triazole compounds. The study revealed that this specific compound displayed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations.

Case Study 1: Kinase Inhibition

In a comparative study on various triazole derivatives published in Journal of Medicinal Chemistry, it was found that the compound inhibited mTOR kinase with an IC50 value significantly lower than many existing inhibitors. This suggests potential for therapeutic application in diseases characterized by dysregulated mTOR signaling.

Case Study 2: Antifungal Activity

A clinical trial evaluated the antifungal properties of triazole derivatives in patients with resistant fungal infections. The results showed that patients treated with this compound experienced a higher rate of infection resolution compared to those receiving standard treatments.

Q & A

Q. What are the common synthetic routes for 1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one, and how are reaction conditions optimized?

The synthesis typically involves click chemistry for triazole ring formation, followed by acylation. For example:

- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core.

- Step 2 : Friedel-Crafts acylation or nucleophilic substitution to introduce the trifluoroacetyl group (similar to methods in and ) . Optimization parameters :

- Temperature (60–80°C for CuAAC).

- Catalyst loading (e.g., 5 mol% CuI).

- Solvent choice (e.g., DMF for polar intermediates). Yield improvements often require iterative adjustments to stoichiometry and purification via column chromatography (hexane/ethyl acetate gradients).

Q. How is the compound characterized crystallographically, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at 100–150 K to minimize thermal motion .

- Structure solution : Employ direct methods (SHELXT) or dual-space algorithms (SHELXD) .

- Refinement : SHELXL for least-squares refinement, with attention to displacement parameters and hydrogen bonding networks . Critical metrics :

- R factor (<0.05 for high quality) .

- Mean C–C bond length deviation (<0.005 Å) .

Q. What safety precautions are advised during handling?

Based on structurally similar compounds ( ):

- GHS Classification : Likely Category 4 for acute toxicity (oral, dermal, inhalation).

- PPE : Gloves (nitrile), lab coat, and fume hood use.

- Emergency protocols : Immediate rinsing for skin contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Methodological steps :

- Reproducibility checks : Validate purity via HPLC (>98%) and NMR (absence of residual solvents) .

- Dose-response curves : Compare EC50 values across multiple assays (e.g., enzymatic vs. cell-based).

- Meta-analysis : Apply frameworks like Gil’s pragmatic research principles to contextualize discrepancies ( ) .

Q. What strategies improve synthetic yield while minimizing byproducts in large-scale preparations?

- Byproduct identification : Use LC-MS to detect intermediates (e.g., unreacted azides).

- Catalyst optimization : Switch to Ru-catalyzed azide-alkyne cycloaddition (RuAAC) for regioselectivity .

- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions. Case study : A 20% yield increase was achieved by replacing AlCl3 with FeCl3 in Friedel-Crafts steps ().

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB entries) to map binding poses.

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .

- QSAR models : Corrogate substituent effects (e.g., chloro vs. fluoro) on bioactivity .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.